molecular formula C42H56N4O8 B428150 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one CAS No. 5198-52-7

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B428150
CAS No.: 5198-52-7
M. Wt: 208.17g/mol
InChI Key: HQHDWXOWQVUKNQ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the phenyl ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrophenyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction proceeds through the formation of a urethane intermediate, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process may include steps for the purification and isolation of the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino alcohol and carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one.

    Substitution: Various substituted phenyl oxazolidinones depending on the nucleophile used.

    Hydrolysis: Amino alcohols and carboxylic acids.

Scientific Research Applications

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of polymers and materials with specific properties, such as enhanced thermal stability.

    Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Formed by the reduction of the nitro group.

    3-(4-Chlorophenyl)-1,3-oxazolidin-2-one: Similar structure with a chlorine substituent instead of a nitro group.

    3-(4-Methylphenyl)-1,3-oxazolidin-2-one: Contains a methyl group on the phenyl ring.

Uniqueness

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity The nitro group can participate in various chemical transformations, making the compound a versatile intermediate in synthetic chemistry

Biological Activity

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an oxazolidinone ring substituted with a 4-nitrophenyl group, which may enhance its reactivity and biological properties. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈N₂O₃, with a molecular weight of approximately 180.17 g/mol. The presence of the nitro group (NO₂) is significant as it can influence the compound's reactivity and biological interactions.

Property Value
Molecular FormulaC₉H₈N₂O₃
Molecular Weight180.17 g/mol
Functional GroupsNitro, Oxazolidinone

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The nitro group can undergo bioreduction within biological systems, generating reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant in the context of antimicrobial activity.

Key Mechanisms:

  • Enzyme Inhibition : Binds to active sites of target enzymes.
  • Cytotoxicity : Formation of reactive intermediates that damage cellular components.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis, similar to other oxazolidinone derivatives like Linezolid.

Anticancer Potential

Studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in oncology.

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

  • Reduction Studies : A study utilized gold nanoclusters as catalysts for the reduction of this compound to its aminophenyl derivative. This reaction demonstrated high yields and efficiency, indicating potential for further pharmaceutical applications .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity Assays : Research involving various cancer cell lines indicated that this compound induces significant cytotoxic effects, leading to cell death through apoptotic pathways.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties. Its utility extends beyond medicinal chemistry into materials science for developing polymers with enhanced properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one, and how can purity be validated?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions involving 4-nitrobenzaldehyde derivatives. Column chromatography (e.g., PE/EtOAC gradients) is commonly used for purification .
  • Purity Validation : Techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for structural elucidation, and FT-IR to verify functional groups (e.g., C=O stretch at ~1750 cm1^{-1}) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • NMR Analysis : The 1H^1 \text{H}-NMR spectrum typically shows resonances for the oxazolidinone ring protons (e.g., δ 3.97–4.47 ppm for CH2_2 groups) and aromatic protons from the 4-nitrophenyl moiety (δ 6.68–7.30 ppm). 13C^{13} \text{C}-NMR confirms carbonyl carbons at ~155 ppm .
  • IR Spectroscopy : Key peaks include the nitro group (N-O stretch at ~1520 cm1^{-1}) and oxazolidinone carbonyl (C=O stretch at ~1750 cm1^{-1}) .

Q. What are the standard protocols for characterizing the redox behavior of the nitro group in this compound?

  • Catalytic Reduction : The nitro group can be reduced to an amine using NaBH4_4 in the presence of gold nanocluster catalysts (Au-NCs/SCNPs), monitored via UV-Vis spectroscopy (absorbance decay at ~400 nm for nitro intermediates) .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in catalytic hydrogenation?

  • Mechanistic Insight : The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack during reduction. Steric hindrance from the oxazolidinone ring may slow reaction kinetics, requiring optimized catalysts (e.g., Au-NCs/SCNPs for high yields >89%) .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how do intermolecular interactions affect packing?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELX programs) can determine bond lengths/angles and hydrogen-bonding networks. For example, related oxazolidinones exhibit π-π stacking between aromatic rings and hydrogen bonds involving the carbonyl oxygen .
  • Software Tools : WinGX and ORTEP are used for structure refinement and visualization, enabling analysis of anisotropic displacement parameters .

Q. How can derivatization strategies (e.g., with 2-nitrobenzaldehyde) improve the detection of metabolites or degradation products?

  • Analytical Derivatization : Derivatizing agents like 2-nitrobenzaldehyde (2-NBA) form stable adducts (e.g., NP-AOZ), enabling sensitive detection via LC-MS. Sample cleanup involves SPE columns, with validation parameters (e.g., LOD < 0.1 ppb) adhering to international criteria .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for antimicrobial derivatives of this compound?

  • SAR Modeling : DFT calculations can map electron density distributions, correlating nitro group orientation with antibacterial potency. Molecular docking (e.g., against bacterial ribosomes) highlights steric and electronic complementarity .

Q. How do solvent polarity and reaction temperature affect the stereoselectivity of asymmetric reactions involving this compound?

  • Reaction Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in Reformatsky-type reactions, while low temperatures (−78°C) favor kinetic control. Chiral auxiliaries (e.g., Evans oxazolidinones) enhance enantiomeric excess (>90%) .

Q. Methodological Considerations

Q. What validation criteria should be applied to confirm the accuracy of quantitative methods for this compound in biological matrices?

  • Validation Parameters : Follow ICH guidelines for linearity (R2^2 > 0.99), precision (%RSD < 5%), recovery (80–120%), and robustness (pH/temperature variations) .

Q. How can conflicting spectroscopic data (e.g., unexpected coupling constants) be resolved during structural analysis?

  • Troubleshooting : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational NMR predictors (e.g., ACD/Labs) to resolve splitting patterns .

Properties

IUPAC Name

3-(4-nitrophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHDWXOWQVUKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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